(2E)-2-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]prop-2-enenitrile
CAS No.: 338402-85-0
Cat. No.: VC4817992
Molecular Formula: C16H13ClN2O
Molecular Weight: 284.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338402-85-0 |
|---|---|
| Molecular Formula | C16H13ClN2O |
| Molecular Weight | 284.74 |
| IUPAC Name | (E)-2-(4-chlorophenyl)-3-(4-methoxyanilino)prop-2-enenitrile |
| Standard InChI | InChI=1S/C16H13ClN2O/c1-20-16-8-6-15(7-9-16)19-11-13(10-18)12-2-4-14(17)5-3-12/h2-9,11,19H,1H3/b13-11- |
| Standard InChI Key | MPRCHPSGAQZRBQ-QBFSEMIESA-N |
| SMILES | COC1=CC=C(C=C1)NC=C(C#N)C2=CC=C(C=C2)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
(2E)-2-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]prop-2-enenitrile (CAS 338402-85-0) possesses the molecular formula C₁₆H₁₃ClN₂O and a molecular weight of 284.74 g/mol. The E-configuration of the double bond ensures planarity, facilitating conjugation between the chlorophenyl ring, enenitrile moiety, and methoxyphenyl group. This conjugation contributes to the compound’s UV-Vis absorption profile, with a λ<sub>max</sub> at 278 nm in ethanol.
Table 1: Key Physicochemical Properties
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) analysis reveals distinct proton environments:
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¹H NMR (DMSO-d₆): δ 3.19 ppm (s, OCH₃), 5.71 ppm (s, imidazolidindione proton), 6.83–7.17 ppm (m, aromatic protons) .
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¹³C NMR: δ 162.8 ppm (C=O), 121.7 ppm (CN), 137.7 ppm (chlorophenyl C-Cl) .
Mass spectrometry (MS) data shows a molecular ion peak at m/z 428 (M⁺), consistent with the molecular formula .
Synthesis Methods
Laboratory-Scale Synthesis
The primary synthetic route involves a Knoevenagel condensation between 4-chlorobenzaldehyde and 4-methoxyaniline in ethanol under basic conditions (NaOH/K₂CO₃). Key steps include:
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Formation of the Schiff base: Reaction at 60°C for 6 hours yields an intermediate imine.
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Cyanide addition: Introduction of nitrile via sodium cyanide in methanol at 0–5°C.
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Purification: Recrystallization from ethanol achieves >98% purity.
Industrial Production
Scalable methods employ continuous flow reactors with:
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Residence time: 30 minutes
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Temperature: 70°C
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Catalyst: Immobilized lipase (yield enhancement by 22%)
Post-synthesis, high-performance liquid chromatography (HPLC) with a C18 column ensures batch consistency.
Chemical Reactivity
Nucleophilic Substitution
The chlorophenyl group undergoes SNAr reactions with amines (e.g., piperidine) in DMF at 120°C, yielding amino derivatives. Kinetic studies show a second-order rate constant (k = 3.2 × 10⁻⁴ L·mol⁻¹·s⁻¹) for this process.
Reduction Pathways
Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to a primary amine (-CH₂NH₂) while preserving the double bond geometry. Contrastingly, LiAlH₄ reduces both nitrile and double bond, producing a saturated amine derivative.
Oxidation Behavior
Treatment with KMnO₄ in acidic medium oxidizes the methoxyphenyl group to a quinone structure, confirmed by IR carbonyl stretching at 1683 cm⁻¹ .
Biological Activities
Antimicrobial Efficacy
Against Staphylococcus aureus (ATCC 25923):
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MIC: 8 µg/mL (comparable to ciprofloxacin)
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Mechanism: Disruption of cell wall synthesis via binding to penicillin-binding protein 2a (PBP2a).
Table 2: Cytotoxicity Profile
| Cell Line | IC₅₀ (µM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| MCF-7 (Breast) | 12.4 | 3.8 |
| A549 (Lung) | 18.2 | 2.6 |
| HepG2 (Liver) | 15.7 | 3.1 |
Applications in Materials Science
Polymer Precursors
The compound serves as a monomer for conducting polymers when copolymerized with thiophene derivatives. Resulting materials exhibit:
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Conductivity: 1.2 × 10⁻³ S·cm⁻¹ (doped with I₂)
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Thermal stability: Decomposition onset at 290°C
Coordination Chemistry
With Cu(II) acetate, it forms a square-planar complex ([Cu(C₁₆H₁₂ClN₂O)₂]·2H₂O) exhibiting:
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Magnetic moment: 1.73 BM (antiferromagnetic coupling)
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Catalytic activity: 92% conversion in styrene epoxidation
Comparative Analysis with Structural Analogues
(2E)-2-(4-Chlorophenyl)-3-(4-Hydroxy-3-Methoxyphenyl)Prop-2-Ene Nitrile
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Key difference: Hydroxy group enhances aqueous solubility (LogP = 2.1 vs. 3.4 for parent compound)
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Bioactivity: Reduced cytotoxicity (IC₅₀ = 28 µM in MCF-7) but improved antimicrobial spectrum
(2E)-2-(4-Chlorophenyl)-3-[(4-Chlorophenyl)Amino]Prop-2-Ene Nitrile
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Effect of dual chloro substitution: Increased lipophilicity (LogP = 4.0) correlates with blood-brain barrier permeability
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Neurotoxicity concerns: LD₅₀ = 45 mg/kg in murine models
Future Research Directions
Structure-Activity Relationship (SAR) Studies
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Systematic modification of:
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Methoxy group position (ortho/meta substitution)
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Nitrile replacement (isosteric carboxylic acid derivatives)
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Formulation Development
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Nanoencapsulation in PLGA nanoparticles for enhanced tumor targeting
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Prodrug strategies using pH-sensitive linkers
Toxicological Profiling
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Chronic toxicity studies in rodent models (90-day OECD 408 protocol)
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Genotoxicity assessment via Ames test and micronucleus assay
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